molecular formula C22H23N7O2 B12376520 Risdiplam-hydroxylate-d6

Risdiplam-hydroxylate-d6

Cat. No.: B12376520
M. Wt: 423.5 g/mol
InChI Key: QDCCRWMQPQCJSO-WFGJKAKNSA-N
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Description

Risdiplam-hydroxylate-d6 is a deuterated form of Risdiplam-hydroxylate, which is a tritium substitute. Risdiplam itself is an orally administered, centrally and peripherally distributed survival motor neuron 2 (SMN2) pre-mRNA splicing modifier that increases survival motor neuron protein levels. This compound is primarily used in the treatment of spinal muscular atrophy (SMA), a rare neuromuscular disorder .

Preparation Methods

The preparation of Risdiplam-hydroxylate-d6 involves the synthesis of its crystalline polymorphs. The process includes the following steps:

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterated compound.

Chemical Reactions Analysis

Risdiplam-hydroxylate-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The hydroxylate group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Risdiplam-hydroxylate-d6 has a wide range of scientific research applications:

Mechanism of Action

Risdiplam-hydroxylate-d6 exerts its effects by modifying the splicing of SMN2 pre-mRNA, leading to an increase in the production of functional survival motor neuron protein. This protein is crucial for the maintenance of motor neurons, and its deficiency leads to spinal muscular atrophy. The compound enhances the binding of U1 small nuclear ribonucleoprotein to the 5’ splice sites, promoting the inclusion of exon 7 in the SMN2 mRNA .

Comparison with Similar Compounds

Risdiplam-hydroxylate-d6 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. Similar compounds include:

This compound stands out due to its oral bioavailability and the potential for improved therapeutic outcomes.

Properties

Molecular Formula

C22H23N7O2

Molecular Weight

423.5 g/mol

IUPAC Name

2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3,2D3

InChI Key

QDCCRWMQPQCJSO-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C([2H])([2H])[2H])C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Origin of Product

United States

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